3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide
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Overview
Description
3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide is a fluorinated quinoline derivative. Fluorinated quinolines are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide typically involves the following steps:
Preparation of 8-hydroxyquinoline: This can be synthesized from quinoline through various methods, including the Skraup synthesis.
Formation of quinolin-8-yloxyethyl intermediate: 8-hydroxyquinoline is reacted with ethyl chloroacetate in the presence of a base such as potassium carbonate to form quinolin-8-yloxyethyl intermediate.
Coupling with 3,4-difluorobenzoyl chloride: The intermediate is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles.
Oxidation and reduction: The quinoline moiety can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce more complex polycyclic structures.
Scientific Research Applications
3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide has several scientific research applications:
Medicinal chemistry: It is studied for its potential as an antibacterial, antineoplastic, and antiviral agent due to the biological activity of fluorinated quinolines.
Agriculture: Fluorinated quinolines are used as components in pesticides and herbicides.
Material science: The compound can be used in the development of liquid crystals and dyes for various industrial applications.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide involves its interaction with specific molecular targets. The quinoline moiety can inhibit various enzymes, disrupting essential biological processes in pathogens or cancer cells. The fluorine atoms enhance the compound’s binding affinity and stability, making it more effective .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: These are well-known antibacterial agents with a similar quinoline structure but different substituents.
Mefloquine: An antimalarial drug with a fluorinated quinoline structure.
Brequinar: An antineoplastic drug with a quinoline core.
Uniqueness
3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of both fluorine atoms and the quinolin-8-yloxyethyl group enhances its potential as a versatile compound for various applications .
Properties
IUPAC Name |
3,4-difluoro-N-(2-quinolin-8-yloxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O2/c19-14-7-6-13(11-15(14)20)18(23)22-9-10-24-16-5-1-3-12-4-2-8-21-17(12)16/h1-8,11H,9-10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZOKKRUFWBSDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCNC(=O)C3=CC(=C(C=C3)F)F)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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